2-(4-Fluorophenyl)ethene-1-sulfonyl chloride
Description
2-(4-Fluorophenyl)ethene-1-sulfonyl chloride (C₈H₆ClFO₂S) is a sulfonyl chloride derivative featuring a fluorinated aromatic ring and a vinyl sulfonyl group. Its molecular structure includes a planar ethene-sulfonyl moiety conjugated with a 4-fluorophenyl substituent, as evidenced by its SMILES notation: C1=CC(=CC=C1/C=C/S(=O)(=O)Cl)F . This compound is commercially available (e.g., 1g priced at €1,245.00) and serves as a critical building block in synthesizing sulfonamide-based pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
(E)-2-(4-fluorophenyl)ethenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2S/c9-13(11,12)6-5-7-1-3-8(10)4-2-7/h1-6H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYVXKRBZKSRRM-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CS(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)ethene-1-sulfonyl chloride typically involves the reaction of 4-fluorostyrene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired sulfonyl chloride product. The reaction can be represented as follows:
4-Fluorostyrene+Chlorosulfonic Acid→2-(4-Fluorophenyl)ethene-1-sulfonyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as the purification of starting materials, precise control of reaction temperature and pressure, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)ethene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Addition Reactions: The ethene moiety can participate in addition reactions with electrophiles and nucleophiles, leading to the formation of various addition products.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Electrophiles: Halogens, acids
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
2-(4-Fluorophenyl)ethene-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis:
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of functional materials with specific properties, such as polymers and coatings.
Chemical Biology: Applied in the modification of biomolecules for studying biological processes and developing diagnostic tools
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)ethene-1-sulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles. The reaction typically proceeds through the formation of a sulfonyl intermediate, followed by the substitution of the chloride ion by the nucleophile. This mechanism is crucial for the compound’s role in organic synthesis and its ability to modify various substrates .
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The reactivity, stability, and applications of aryl ethene sulfonyl chlorides are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis of key analogs:
Key Research Findings
- Conformational Studies : Isostructural analogs with fluorophenyl groups (e.g., triazole-thiadiazole hybrids) adopt planar conformations, except for one perpendicular fluorophenyl ring, suggesting steric flexibility in target binding .
- Safety Considerations : Sulfonyl chlorides universally require stringent handling (e.g., anhydrous conditions, PPE) due to their corrosive nature and moisture sensitivity .
Biological Activity
2-(4-Fluorophenyl)ethene-1-sulfonyl chloride is a compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural features and biological activity. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₆ClFO₂S
- SMILES : C1=CC(=CC=C1/C=C/S(=O)(=O)Cl)F
- InChIKey : WEYVXKRBZKSRRM-AATRIKPKSA-N
The compound features a sulfonyl chloride group, which is known for its electrophilic nature, allowing it to react readily with nucleophiles. The presence of the fluorine atom enhances its biological activity by influencing electronic properties, making it a valuable building block in medicinal chemistry .
The mechanism of action of this compound primarily involves:
- Electrophilic Reactivity : The sulfonyl chloride group reacts with nucleophiles to form sulfonyl intermediates.
- Formation of Covalent Bonds : This reactivity allows for the modification of biomolecules, which is essential in drug development and biochemical research.
This electrophilic nature is crucial for its application in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Antiviral Activity
Recent studies have shown that compounds structurally related to this compound exhibit significant antiviral properties. For instance, a series of related compounds were evaluated for their ability to inhibit viral infections in cell-based assays. The results indicated that certain derivatives demonstrated low cytotoxicity while effectively reducing viral infection rates .
| Compound | IC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| Compound A | 0.64 ± 0.47 | >100 | >156 |
| Compound B | 1.5 ± 0.3 | >100 | >66 |
| Compound C | 3.0 ± 0.5 | >100 | >33 |
Table 1: Antiviral activity and cytotoxicity of related compounds.
Interaction with Biomolecules
The reactivity of this compound allows it to modify proteins and peptides, suggesting potential applications in studying protein structure and function. Its ability to form covalent bonds with various nucleophiles can lead to significant biological implications, including enzyme inhibition and receptor modulation .
Study on HIV Inhibitors
In a study investigating new classes of HIV integrase inhibitors, sulfonamide functionalities were introduced into compounds similar to this compound. These modifications resulted in enhanced potency against both wild-type and drug-resistant strains of HIV, demonstrating the compound's potential as a scaffold for developing antiviral agents .
Synthesis and Evaluation of Derivatives
Another research effort focused on synthesizing derivatives of this compound to evaluate their anti-inflammatory properties. Several derivatives showed promising results in inhibiting inflammatory cytokines, indicating a broader therapeutic potential beyond antiviral applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
